molecular formula C15H17N3O2 B13345997 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid

3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid

Katalognummer: B13345997
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: PRUNLWPCTWNDBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid is a chemical compound with the molecular formula C15H17N3O2. It is known for its role in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes two pyridin-2-ylmethyl groups attached to an amino propanoic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid typically involves a multi-step process. One common method includes the reaction of 1-hydroxy-pyrrolidine-2,5-dione with N,N-bis(2-pyridylmethyl)3-aminopropionic acid in the presence of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at room temperature for 2 hours. This is followed by the addition of 2-[(2-aminoacetyl)amino]-3-phenylpropanamide with triethylamine in acetonitrile at room temperature for another 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using automated systems and industrial-grade reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid involves its ability to bind to specific molecular targets. In biological systems, it acts as a chelating agent, binding to metal ions and affecting their activity. This property is particularly useful in the study of protein phosphorylation, where it helps to visualize and analyze phosphorylated proteins .

Vergleich Mit ähnlichen Verbindungen

3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and its versatility in various chemical reactions.

Eigenschaften

Molekularformel

C15H17N3O2

Molekulargewicht

271.31 g/mol

IUPAC-Name

3-[bis(pyridin-2-ylmethyl)amino]propanoic acid

InChI

InChI=1S/C15H17N3O2/c19-15(20)7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12H2,(H,19,20)

InChI-Schlüssel

PRUNLWPCTWNDBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CN(CCC(=O)O)CC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.